1-Bromo-3-n-butyloxy-4,5-difluorobenzene
CAS No.:
Cat. No.: VC13556609
Molecular Formula: C10H11BrF2O
Molecular Weight: 265.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrF2O |
|---|---|
| Molecular Weight | 265.09 g/mol |
| IUPAC Name | 5-bromo-1-butoxy-2,3-difluorobenzene |
| Standard InChI | InChI=1S/C10H11BrF2O/c1-2-3-4-14-9-6-7(11)5-8(12)10(9)13/h5-6H,2-4H2,1H3 |
| Standard InChI Key | FMGMLFDOBXVPNR-UHFFFAOYSA-N |
| SMILES | CCCCOC1=C(C(=CC(=C1)Br)F)F |
| Canonical SMILES | CCCCOC1=C(C(=CC(=C1)Br)F)F |
Introduction
1-Bromo-3-n-butyloxy-4,5-difluorobenzene is a halogenated aromatic compound that belongs to the broader category of benzene derivatives. It features a benzene ring with a bromine atom at the first position, an n-butyloxy group at the third position, and two fluorine atoms at the fourth and fifth positions. This compound is of interest in organic synthesis due to its unique structural properties, which make it a versatile intermediate for various chemical transformations.
Synthesis Methods
The synthesis of 1-Bromo-3-n-butyloxy-4,5-difluorobenzene typically involves a multi-step process starting from simpler benzene derivatives. One common approach is through the electrophilic aromatic substitution of a suitable precursor, followed by the introduction of the n-butyloxy group and fluorination.
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Starting Material Preparation: Begin with a benzene derivative that already contains some of the desired substituents, such as 3-n-butyloxybenzene.
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Bromination: Introduce a bromine atom via electrophilic aromatic substitution using a brominating agent like bromine or N-bromosuccinimide.
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Fluorination: Incorporate fluorine atoms using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor.
Chemical Reactions and Applications
1-Bromo-3-n-butyloxy-4,5-difluorobenzene can participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Bromination | Bromine or NBS | Controlled temperature |
| Fluorination | Fluorine gas or Selectfluor | Anhydrous conditions |
| Reduction | Hydrogen gas or LiAlH4 | Anhydrous conditions |
This compound is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo further functionalization reactions.
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